molecular formula C11H14N2O2 B1646807 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 924855-21-0

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No. B1646807
M. Wt: 206.24 g/mol
InChI Key: LADVNPJEFLWQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” is a chemical compound that belongs to the class of pyrrolidinones. It is a derivative of phenyl and contains an amino and a methoxy group . The compound has a molecular weight of 206.24 .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Pyrrolidine in Synthesis of N-Heterocycles

    • Application : Pyrrolidine is used in the synthesis of N-heterocycles . This includes the synthesis of various five-, six-, and seven-membered cyclic amines .
    • Methods : The synthesis involves different strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results : A variety of cyclic amines were synthesized in good to excellent yields .
  • Pyrrolidine in Anticancer Activity

    • Application : Certain pyrrolidine derivatives have shown anticancer activity . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer and CNS cancer .
    • Results : The compound showed growth inhibition of 55% against lung cancer and 67% against CNS cancer .
  • Pyrrolidine in Perovskite Solar Cells

    • Application : Certain pyrrolidine derivatives are used as hole transport layers (HTLs) in perovskite solar cells (PSCs) . They have remained at the forefront of developing high efficiency devices for almost a decade .
  • Pyrrolidine in Anti-Inflammatory Activity

    • Application : Certain pyrrolidine derivatives have shown anti-inflammatory activity . For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema .
    • Results : The compounds showed 87.4 and 88.2% inflammation inhibition using paw edema .

Future Directions

Pyrrolidine compounds, including “4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one”, have significant potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles . Future research could focus on exploring this potential further.

properties

IUPAC Name

4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14/h2-4,6,8H,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVNPJEFLWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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